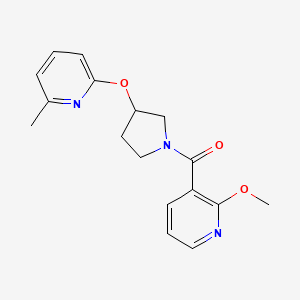

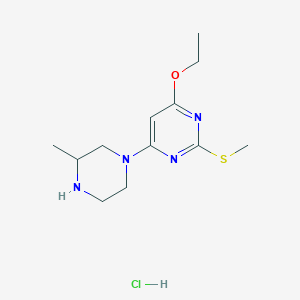

![molecular formula C19H18N2O4 B2819800 N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-40-6](/img/structure/B2819800.png)

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like this one typically belong to the class of organic compounds known as pyridine carboxylic acids or derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of a condensing reagent, such as pyridine-3-carboxylic anhydride (3-PCA), in the presence of an activator .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and UV/Visible studies .Chemical Reactions Analysis

The chemical reactions involving similar compounds can include processes like the thermal decomposition of pyridine and reactions with water, alcohols, and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like elemental analysis, molar conductance, and magnetic moments .科学的研究の応用

Antimicrobial Activity

The compound N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide and its derivatives have demonstrated significant antimicrobial activity. A study by Zhuravel et al. (2005) synthesized several novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which showed considerable antibacterial and antifungal activities, comparing favorably with standard drugs (Zhuravel et al., 2005).

Synthesis and Optical Properties

The compound has been involved in the synthesis of various heterocyclic compounds. For instance, Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, expecting these to exhibit hypertensive activity (Kumar & Mashelker, 2007). Additionally, Briseño-Ortega et al. (2018) reported on the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines and studied their optical properties, indicating potential application in organic semiconductors (Briseño-Ortega et al., 2018).

Anticancer and Anti-inflammatory Properties

Some derivatives of this compound have been explored for their potential in cancer treatment and anti-inflammatory activities. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Antitubercular Activity

Suresh Kumar Raju et al. (2010) discovered that some derivatives of this compound are effective against Mycobacterium tuberculosis, showing more potency than first-line anti-tuberculosis drugs (Raju et al., 2010).

Synthesis of Anticonvulsant Agents

Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones derived from this compound, providing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Analgesic Properties

Ukrainets et al. (2015) conducted a study on the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, a derivative of the compound, showing potential for new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

将来の方向性

特性

IUPAC Name |

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-12-5-4-6-14(7-12)21-18(23)16-8-15-13(10-22)9-20-11(2)17(15)25-19(16)24/h4-9,22H,3,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLUJYIAQLGBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

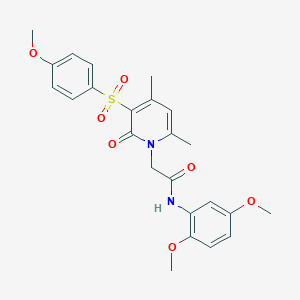

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)

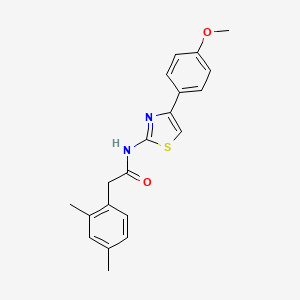

![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)

![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)